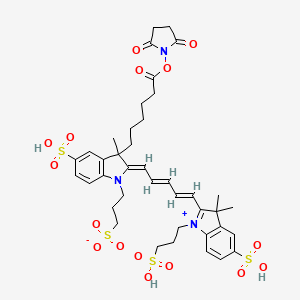
AF647-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AF647-NHS ester, also known as Alexa Fluor 647 NHS ester, is a bright and photostable far-red fluorescent dye. It is widely used in various scientific applications, particularly in the fields of imaging and flow cytometry. The dye is water-soluble and pH-insensitive from pH 4 to pH 10, making it versatile for different experimental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AF647-NHS ester involves the reaction of Alexa Fluor 647 dye with N-hydroxysuccinimide (NHS) to form the NHS ester. The dye is typically dissolved in high-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is carried out in a sodium bicarbonate buffer (0.1–0.2 M, pH 8.3) at room temperature for about one hour .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The dye is often produced in bulk and then purified using techniques such as gel filtration chromatography .
Análisis De Reacciones Químicas
Types of Reactions
AF647-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines (R-NH₂) on proteins, peptides, and other amine-containing molecules to form stable amide bonds .
Common Reagents and Conditions
Reagents: Anhydrous DMF or DMSO, sodium bicarbonate buffer.
Conditions: Room temperature, pH 8.3, reaction time of 1 hour
Major Products
The major product of the reaction is the AF647-labeled biomolecule, which exhibits enhanced fluorescence and photostability compared to other similar fluorophores .
Aplicaciones Científicas De Investigación
AF647-NHS ester is extensively used in various scientific research applications:
Chemistry: Used for labeling and tracking chemical reactions involving amine-containing molecules.
Biology: Widely used in cellular imaging and flow cytometry to label proteins, antibodies, and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to visualize and quantify biological targets.
Industry: Employed in the development of fluorescent probes and sensors for various industrial applications .
Mecanismo De Acción
The mechanism of action of AF647-NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on the target biomolecule. This conjugation results in the attachment of the AF647 dye to the biomolecule, allowing for its visualization and tracking. The dye’s high fluorescence quantum yield and photostability make it ideal for sensitive detection of low-abundance biomolecules .
Comparación Con Compuestos Similares
AF647-NHS ester is often compared with other similar fluorescent dyes, such as Cy5. Here are some key points of comparison:
Brightness: this compound exhibits brighter fluorescence compared to Cy5.
Photostability: this compound is more photostable, making it suitable for long-term imaging applications.
Water Solubility: This compound is highly water-soluble, which enhances its compatibility with various biological systems .
List of Similar Compounds
- Cy5
- Alexa Fluor 594
- Alexa Fluor 555
- DyLight 650
This compound stands out due to its superior brightness, photostability, and water solubility, making it a preferred choice for many researchers.
Propiedades
Fórmula molecular |
C40H49N3O16S4 |
|---|---|
Peso molecular |
956.1 g/mol |
Nombre IUPAC |
3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C40H49N3O16S4/c1-39(2)30-26-28(62(53,54)55)15-17-32(30)41(22-10-24-60(47,48)49)34(39)12-6-4-7-13-35-40(3,21-9-5-8-14-38(46)59-43-36(44)19-20-37(43)45)31-27-29(63(56,57)58)16-18-33(31)42(35)23-11-25-61(50,51)52/h4,6-7,12-13,15-18,26-27H,5,8-11,14,19-25H2,1-3H3,(H3-,47,48,49,50,51,52,53,54,55,56,57,58) |
Clave InChI |
PIQXJQCAOCUQOD-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCCC(=O)ON5C(=O)CCC5=O)CCCS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12289590.png)
![6-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B12289608.png)




![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)
![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)


![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-nitro-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12289663.png)
![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)
